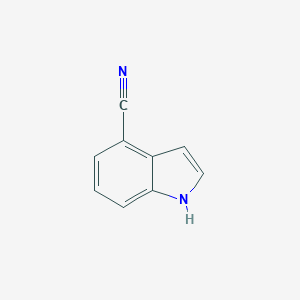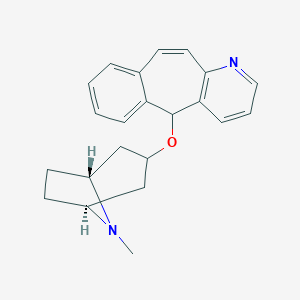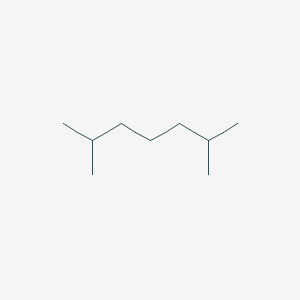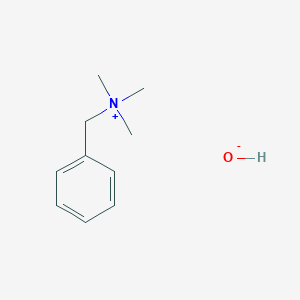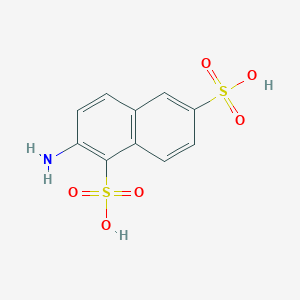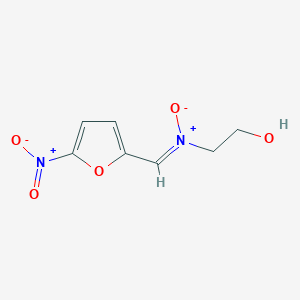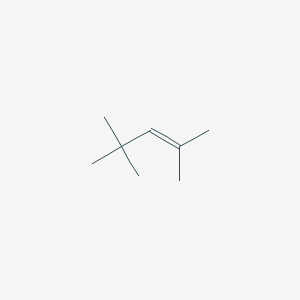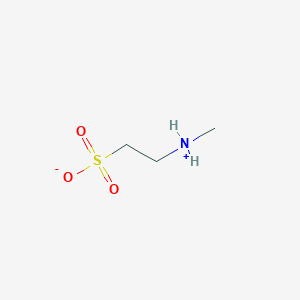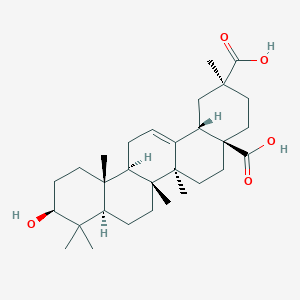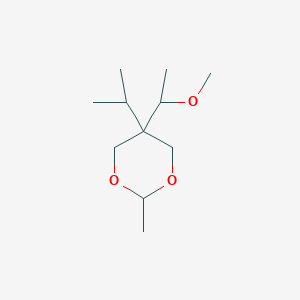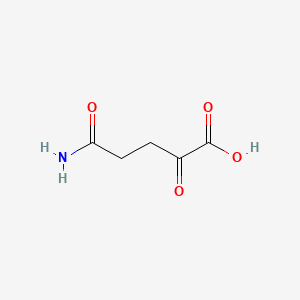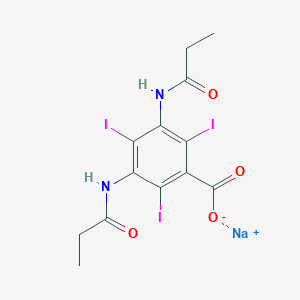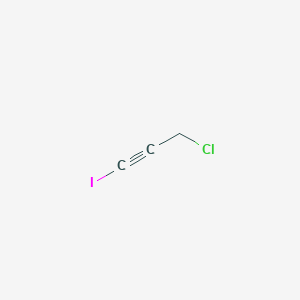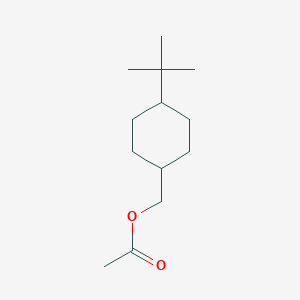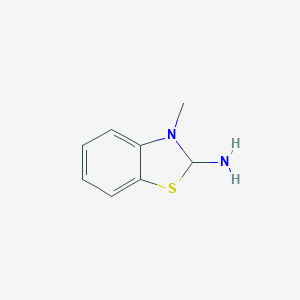
Benzothiazoline, 2-amino-3-methyl-(8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazoline, 2-amino-3-methyl-(8CI) is an organic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzothiazole family, which is known for its diverse range of biological activities. In
Wirkmechanismus
The mechanism of action of benzothiazoline, 2-amino-3-methyl-(8CI) is not fully understood, but it is believed to involve the formation of a copper complex. This complex can then interact with cellular components to induce cytotoxicity. Additionally, this compound may also interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
Benzothiazoline, 2-amino-3-methyl-(8CI) has been shown to have a variety of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, this compound has also been shown to have antioxidant properties. This may be due to its ability to chelate metal ions, which can reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of benzothiazoline, 2-amino-3-methyl-(8CI) for lab experiments is its selective binding to copper ions. This makes it a useful tool for detecting copper in biological samples. Additionally, this compound exhibits cytotoxic activity against cancer cells, making it a potential candidate for the development of anticancer drugs.
However, there are also limitations to using benzothiazoline, 2-amino-3-methyl-(8CI) in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to work with in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on benzothiazoline, 2-amino-3-methyl-(8CI). One area of interest is the development of new fluorescent probes based on this compound. Researchers may also investigate the potential of this compound as an anticancer agent, either alone or in combination with other drugs.
Another area of future research is the elucidation of the mechanism of action of benzothiazoline, 2-amino-3-methyl-(8CI). This may involve the use of advanced imaging techniques or computational modeling to better understand how this compound interacts with cellular components.
Overall, benzothiazoline, 2-amino-3-methyl-(8CI) is a promising compound that has the potential for a wide range of applications in scientific research. Further investigation into its properties and mechanisms of action will help to unlock its full potential and pave the way for the development of new drugs and diagnostic tools.
Synthesemethoden
Benzothiazoline, 2-amino-3-methyl-(8CI) can be synthesized through several methods, including the reaction of 2-mercaptobenzothiazole with methylamine or the reaction of 2-chloro-3-methylbenzoic acid with thiourea. The yield of this compound can vary depending on the synthesis method used, but typically ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
Benzothiazoline, 2-amino-3-methyl-(8CI) has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its role as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a useful tool for detecting copper in biological samples.
In addition to its use as a fluorescent probe, benzothiazoline, 2-amino-3-methyl-(8CI) has also been investigated for its potential as an antitumor agent. Studies have shown that this compound exhibits cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
CAS-Nummer |
19353-51-6 |
|---|---|
Produktname |
Benzothiazoline, 2-amino-3-methyl-(8CI) |
Molekularformel |
C8H10N2S |
Molekulargewicht |
166.25 g/mol |
IUPAC-Name |
3-methyl-2H-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H10N2S/c1-10-6-4-2-3-5-7(6)11-8(10)9/h2-5,8H,9H2,1H3 |
InChI-Schlüssel |
XVPUUGMMFIGPMT-UHFFFAOYSA-N |
SMILES |
CN1C(SC2=CC=CC=C21)N |
Kanonische SMILES |
CN1C(SC2=CC=CC=C21)N |
Synonyme |
Benzothiazoline, 2-amino-3-methyl- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



